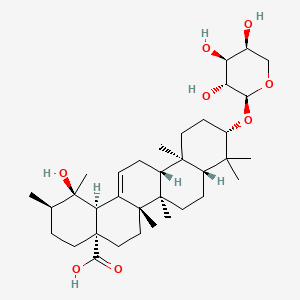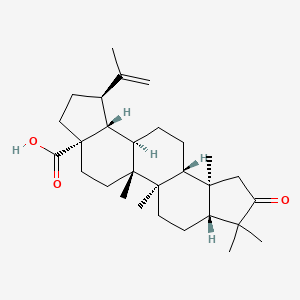![molecular formula C12H10BrClN2O2S B602862 [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine CAS No. 1246821-26-0](/img/structure/B602862.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is a complex organic compound with a unique structure that includes bromine, chlorine, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamides .
Aplicaciones Científicas De Investigación
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-chloro-2-methylaniline: This compound shares a similar structure but lacks the sulfonamide group.
Chlorantraniliprole: This compound has a similar halogenated structure but is used primarily as an insecticide.
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl]-3-pyridylamine is unique due to its combination of bromine, chlorine, and a pyridine ring, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
1246821-26-0 |
|---|---|
Fórmula molecular |
C12H10BrClN2O2S |
Peso molecular |
361.64g/mol |
Nombre IUPAC |
2-bromo-5-chloro-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H10BrClN2O2S/c1-8-5-10(13)12(6-11(8)14)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 |
Clave InChI |
KKLCMUGYUSXIKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B602784.png)


![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B602788.png)







